4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position. The sulfonamide group is linked via an ethylamino spacer to a pyrimidine ring, which is further substituted with a 2-methyl-1H-imidazol-1-yl group at the 6-position and a methyl group at the 2-position.
Properties
IUPAC Name |
4-fluoro-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-12-22-16(11-17(23-12)24-10-9-19-13(24)2)20-7-8-21-27(25,26)15-5-3-14(18)4-6-15/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMHWTZJZIZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are the core of many natural products and drugs, including histidine, purine, histamine, and various DNA-based structures.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The interaction with these targets can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities. These can include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution. The metabolism and excretion of these compounds can vary widely, depending on their specific chemical structure.
Result of Action
The broad range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. .
Biological Activity
4-Fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities that warrant detailed exploration. This compound's structure suggests various interactions with biological targets, particularly in the context of cardiovascular and anti-cancer activities. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 4-Fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Molecular Formula : C17H22FN5O2S
- Molecular Weight : 373.45 g/mol
Biological Activity Overview
The biological activity of 4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. A study evaluated the effects of related compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results showed that certain sulfonamides, including those structurally similar to our compound, decreased perfusion pressure in a time-dependent manner, suggesting a potential mechanism involving calcium channel inhibition .
| Compound | Effect on Perfusion Pressure | Mechanism of Action |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Calcium channel inhibition |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant effect | N/A |
| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | Decreased | Calcium channel interaction |
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. The compound's structural features suggest it may inhibit specific cancer cell lines. In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Experimental Findings
Several case studies have highlighted the biological activity of sulfonamide derivatives:
-
Study on Anticancer Properties :
- A study demonstrated that a related sulfonamide exhibited significant cytotoxicity against breast cancer cells (MCF7), showing IC50 values in the low micromolar range.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
-
Cardiovascular Study :
- In an experimental model, a derivative similar to our compound was shown to lower blood pressure in hypertensive rats, suggesting potential therapeutic applications for managing hypertension.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Elimination) of 4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is crucial for predicting its biological activity:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High volume distribution |
| Metabolism | Phase I and II |
| Elimination | Renal |
Theoretical studies using computational models suggest that this compound may not interact significantly with cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds containing imidazole and pyrimidine derivatives in antiviral applications. For instance, derivatives similar to 4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have shown promising results against various viral strains, including HIV and dengue virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes or receptors .
Antibacterial and Antifungal Properties
The compound's sulfonamide group is known for its antibacterial properties. Sulfonamides have been widely studied for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. In vitro studies have indicated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens .
Cancer Research
Compounds with structural similarities to 4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have been investigated for their anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway. Their effectiveness in preclinical models has prompted further exploration into their potential as therapeutic agents in oncology .
Case Study 1: Antiviral Efficacy Against HIV
A study published in MDPI demonstrated that compounds structurally related to 4-fluoro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibited potent antiviral activity against HIV strains resistant to standard therapies. The research utilized a series of in vitro assays to evaluate the compounds' IC50 values, revealing effectiveness at low concentrations .
Case Study 2: Antibacterial Activity Assessment
In another investigation, the antibacterial efficacy of similar sulfonamide derivatives was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentration (MIC) values indicating robust antibacterial activity, supporting the potential use of such compounds in treating bacterial infections .
Data Tables
| Compound | Activity Type | Target Pathway | IC50/MIC Values |
|---|---|---|---|
| 4-fluoro-N-(...) | Antiviral | HIV Reverse Transcriptase | IC50: 0.02 µM |
| 4-fluoro-N-(...) | Antibacterial | Folate Synthesis | MIC: 75 µg/mL (B. subtilis) |
| 4-fluoro-N-(...) | Anticancer | PI3K/Akt/mTOR Pathway | IC50: Varies by cell line |
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core: Pyrimidine ring (2-methyl, 6-(2-methylimidazolyl)) linked to benzenesulfonamide via ethylamino chain.
- Key Substituents : Fluorine (C-4 of benzene), methylimidazole (pyrimidine C-6).
Analog 1 (CAS 923113-41-1):
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide
- Core: Pyrimidine ring (4-ethylamino, 6-methyl) linked to benzenesulfonamide via phenylamino group.
- Key Substituents: Fluorine (C-2 of benzene), ethylamino (pyrimidine C-4) .
Analog 2 (Example 53 in ):
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core: Pyrazolo[3,4-d]pyrimidine linked to a chromenone-fluorophenyl system and benzamide.
- Key Substituents: Dual fluorine atoms, chromenone-oxygen, isopropylamide .
Structural Comparison Table :
Physicochemical Properties
Target Compound:
- Molecular Weight : Estimated ~480–500 g/mol (based on structural similarity to analogs).
- Solubility : Moderate (imidazole and sulfonamide enhance polarity, but methyl groups reduce it).
Analog 1 :
- Molecular Weight : 401.5 g/mol.
- Melting Point: Not reported, but lower molecular weight suggests higher solubility.
Analog 2 :
- Molecular Weight : 589.1 g/mol (M++1).
- Melting Point : 175–178°C (indicative of crystalline stability).
Property Comparison Table :
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is typically synthesized via cyclocondensation between a 1,3-dicarbonyl compound and a guanidine derivative. For example, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (an enaminone) reacts with substituted guanidines to form pyrimidine intermediates. Adapting this approach:
Imidazole Substitution
The 6-chloro group undergoes nucleophilic aromatic substitution with 2-methylimidazole :
- Reaction Conditions :
Installation of the Ethylamine Linker
Alkylation of the Pyrimidine Amine
The primary amine on the pyrimidine reacts with 2-bromoethylamine hydrobromide :
Reductive Amination Alternative
For higher efficiency, reductive amination using ethylenediamine and NaBH₃CN may be employed:
- Steps :
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The terminal amine undergoes sulfonylation under standard conditions:
- Reaction Setup :
- Dissolve the ethylamine-linked intermediate (1.0 equiv) in anhydrous DCM .
- Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) and pyridine (2.5 equiv) as a base.
- Stir at room temperature for 4–6 hours.
- Wash with 1M HCl and brine , then dry over Na₂SO₄ .
- Yield : ~80–85% after recrystallization from ethanol/water .
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, pyrimidine-H), 3.65 (t, J = 6.2 Hz, 2H, -CH₂NH-), 3.12 (t, J = 6.2 Hz, 2H, -CH₂N-), 2.45 (s, 3H, pyrimidine-CH₃), 2.32 (s, 3H, imidazole-CH₃).
- HRMS : Calculated for C₁₉H₂₁FN₆O₂S [M+H]⁺: 425.1504; Found: 425.1508.
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation | Simple reagents | Moderate yield | 55–60 |
| Reductive Amination | Higher efficiency | Requires ketone intermediate | 70–75 |
| Sulfonylation | High-yielding, scalable | Sensitivity to moisture | 80–85 |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including coupling of pyrimidine derivatives with sulfonamide intermediates. Key steps include:
- Amide Coupling : Use coupling agents like EDCI or HOBt under anhydrous conditions (e.g., DMF or THF) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of 2-methylimidazole derivative to ensure complete substitution) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imidazole Substitution | 2-methylimidazole, K₂CO₃, DMF, 80°C, 12h | 65 | 92% |
| Sulfonamide Coupling | 4-fluorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂, RT, 6h | 78 | 95% |
Q. What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .
- NMR Analysis : Employ ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the pyrimidine and imidazole moieties. 2D techniques (COSY, HSQC) can resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ion) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Expected Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.5 (pyrimidine H), δ 7.6–7.9 (sulfonamide aromatic H) |
| X-ray | Space group P2₁, Z = 4, R-factor < 0.05 |
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values should be calculated from dose-response curves (4-parameter logistic model) .
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .
Advanced Research Questions
Q. How can advanced NMR techniques resolve ambiguities in stereochemical assignments?
Methodological Answer:
- NOESY Experiments : Detect spatial proximity between protons (e.g., imidazole CH₃ and pyrimidine NH) to confirm rotational barriers and conformation .
- Dynamic NMR : Analyze line-shape changes at variable temperatures (e.g., 25–80°C) to identify hindered rotation in sulfonamide or imidazole groups .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G*) to validate tautomeric forms .
Q. How to address contradictions between computational binding predictions and experimental data?
Methodological Answer:
- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility. Validate with molecular dynamics simulations (≥100 ns) to assess binding stability .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kon/off, KD). Compare with ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) and solvent models (explicit vs. implicit) in simulations to identify discrepancies .
Q. What strategies improve in vivo pharmacokinetic (PK) profiling for this compound?
Methodological Answer:
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and bioavailability .
- PK Studies : Conduct rodent trials with IV/PO dosing. Collect plasma samples at 0, 1, 2, 4, 8, 24h post-dose. Quantify via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
- Metabolite ID : Use HR-MS/MS and H/D exchange to identify Phase I/II metabolites. Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. Table 3: Example PK Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 250 ± 35 |
| T½ (h) | 6.2 ± 0.8 |
| AUC0-24 (h·ng/mL) | 1800 ± 200 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
